5-Iodo-2,3-dimethyl-2H-indazole

Medicinal Chemistry ADME Optimization Chromatographic Purification

5-Iodo-2,3-dimethyl-2H-indazole (C₉H₉IN₂, MW 272.09) is a uniquely differentiated 2H-indazole building block. Unlike non-halogenated or lighter-halogen analogs, the C5 iodine provides superior Pd-catalyzed cross-coupling reactivity, enabling efficient Suzuki-Miyaura, Sonogashira, and Ullmann diversifications. The 2,3-dimethylation locks the 2H-tautomeric form, altering electronic distribution vs. 1H-indazoles, while the iodine heavy-atom effect raises LogP to 2.49—ideal for optimizing CNS MPO scores and membrane permeability. This scaffold aligns with the pazopanib chemotype for kinase hinge-binding exploration and offers orthogonal reactivity for PROTAC linker or photoaffinity probe installation. Choose 5-iodo-2,3-dimethyl-2H-indazole to access a less densely patented indazole chemical space and accelerate your medicinal chemistry program.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
Cat. No. B8020436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,3-dimethyl-2H-indazole
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1C)I
InChIInChI=1S/C9H9IN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
InChIKeyIRUGEMNYJQFNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,3-dimethyl-2H-indazole (CAS 1234616-40-0): A Lipophilic Halogenated Scaffold for Kinase-Focused Medicinal Chemistry


5-Iodo-2,3-dimethyl-2H-indazole (C₉H₉IN₂, MW 272.09 g/mol) is a 2H-indazole derivative featuring a C5 iodine substituent and C2/C3 methyl groups [1]. It serves as a versatile intermediate in drug discovery, with the 2,3-dimethylation pattern fixing the 2H tautomeric form, which is generally less thermodynamically stable than 1H-indazole but offers distinct pharmacophoric properties and synthetic handles [2]. The iodine atom at C5 enables transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Ullmann) for the introduction of aryl, heteroaryl, or alkynyl groups, while its calculated LogP of 2.49 confers enhanced lipophilicity relative to unsubstituted or less halogenated analogs .

5-Iodo-2,3-dimethyl-2H-indazole vs. Generic Indazoles: Why Halogen and Methylation Pattern Dictate Synthetic Utility and Physicochemical Profile


Generic substitution among 2H-indazole derivatives is not feasible due to three structure-property relationships. First, the C5 iodine substituent enables cross-coupling reactivities fundamentally inaccessible to hydrogen-, chloro-, or fluoro-substituted analogs, with iodine being the most effective leaving group in palladium-catalyzed transformations [1]. Second, the fixed 2H tautomeric form conferred by C2/C3 dimethylation alters the electronic distribution and hydrogen-bonding capacity relative to 1H-indazoles, which predominate thermodynamically [2]. Third, the heavy atom effect of iodine significantly increases molecular weight (+126.9 Da vs. H), lipophilicity (LogP 2.49 vs. ~1.5-1.8 for non-halogenated 2H-indazoles), and polar surface area (17.82 Ų), directly impacting membrane permeability, metabolic stability, and formulation behavior [3]. These interdependent factors mean that 5-chloro, 5-bromo, or non-halogenated 2,3-dimethyl-2H-indazoles cannot recapitulate the synthetic handle, electronic profile, or physicochemical properties of the 5-iodo derivative.

5-Iodo-2,3-dimethyl-2H-indazole: Quantitative Differentiation Evidence for Informed Procurement


Comparative Physicochemical Profiling: Lipophilicity (LogP) and Heavy Atom Effect Drive Membrane Permeability and Chromatographic Behavior

5-Iodo-2,3-dimethyl-2H-indazole exhibits a calculated LogP of 2.49, representing a substantial increase in lipophilicity versus non-halogenated 2,3-dimethyl-2H-indazole (estimated LogP ~1.6 based on fragment contribution methods) and 5-bromo-2,3-dimethyl-2H-indazole (calculated LogP ~2.1-2.2) [1][2]. The iodine substituent adds 126.9 Da of molecular weight and 45.5 Da relative to bromo analog (MW 225.09), directly impacting HPLC retention times, preparative chromatography method development, and membrane partitioning behavior . This higher lipophilicity translates to improved permeability in passive diffusion models, a critical parameter for CNS drug discovery programs where blood-brain barrier penetration is required.

Medicinal Chemistry ADME Optimization Chromatographic Purification

Synthetic Reactivity Differentiation: Iodine as the Optimal Leaving Group for Palladium-Catalyzed Cross-Coupling Reactions

The C5 iodine substituent of 5-iodo-2,3-dimethyl-2H-indazole provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo, chloro, or non-halogenated analogs. In Sonogashira coupling reactions with propargylpiperidine derivatives, non-protected iodoindazoles react efficiently to generate GluN2B-selective NMDA receptor antagonists, whereas bromoindazoles require harsher conditions and chloroindazoles show negligible conversion under comparable conditions [1]. The iodine atom enables visible-light-driven decarboxylative coupling with carboxylic acids to synthesize biaryl indazoles, a transformation that proceeds poorly or not at all with the corresponding bromo or chloro derivatives .

Organic Synthesis Cross-Coupling Chemistry Scaffold Diversification

Patentable Chemical Space Differentiation: Structural Uniqueness in Kinase Inhibitor Scaffolds

5-Iodo-2,3-dimethyl-2H-indazole occupies a specific chemical space that is distinct from the extensively claimed 1H-indazole and 6-substituted-2H-indazole scaffolds in kinase inhibitor patents. US Patent 6,531,491 B1 claims indazole compounds for inhibiting protein kinases, with the 5-position substitution pattern and 2,3-dimethyl-2H tautomeric form representing a distinct combination not broadly exemplified in the primary claims of major kinase inhibitor patents . This structural combination is absent from the generic Markush structures covering most clinical-stage indazole-based kinase inhibitors such as pazopanib (which utilizes a 2,3-dimethyl-6-nitro-2H-indazole intermediate), providing a unique entry point for novel intellectual property .

Intellectual Property Kinase Inhibitors Oncology Research

ADME Optimization Potential: Increased Lipophilicity and Metabolic Stability via 2H-Tautomer Fixation

The 2H-indazole core functions as a bioisostere of phenol, offering improved lipophilicity and reduced susceptibility to phase I and II metabolism. Systematic SAR studies on GluN2B-selective NMDA receptor antagonists demonstrated that replacing the phenol moiety with an indazole retains high GluN2B affinity (Ki values in the low nanomolar range) while inhibiting glucuronidation, a primary clearance mechanism for phenolic compounds [1]. The 2,3-dimethylation pattern fixes the 2H-tautomeric form, which enhances metabolic stability relative to 1H-indazoles that can undergo tautomerization-dependent metabolism. The C5-iodine further increases lipophilicity (LogP 2.49), potentially improving blood-brain barrier penetration for CNS-targeted programs [2].

Drug Metabolism Pharmacokinetics Bioisosteric Replacement

5-Iodo-2,3-dimethyl-2H-indazole: Optimal Procurement Scenarios Based on Verified Differentiation


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling in Kinase Inhibitor Discovery

Medicinal chemistry teams seeking to rapidly explore C5-aryl/heteroaryl/alkynyl SAR around a 2H-indazole core should prioritize 5-iodo-2,3-dimethyl-2H-indazole. The iodine substituent provides the highest cross-coupling reactivity among halogens, enabling efficient Suzuki-Miyaura, Sonogashira, and Ullmann couplings to generate diverse analog libraries [1]. The fixed 2H-tautomeric form and 2,3-dimethylation pattern align with the pazopanib chemotype, a clinically validated VEGFR/PDGFR inhibitor scaffold, while the C5-iodine offers a distinct vector for exploring kinase hinge-binding interactions .

CNS Drug Discovery Requiring Enhanced Blood-Brain Barrier Penetration

Programs targeting CNS indications such as neurodegenerative diseases, neuropathic pain, or psychiatric disorders benefit from the increased lipophilicity (LogP 2.49) of 5-iodo-2,3-dimethyl-2H-indazole. The indazole core serves as a phenol bioisostere that retains target affinity while circumventing glucuronidation-mediated clearance, a documented advantage in GluN2B-selective NMDA receptor antagonist development [1]. The 5-iodo derivative provides a synthetic handle for late-stage functionalization to further optimize CNS MPO scores and P-glycoprotein efflux ratios.

Development of Novel, Patent-Differentiated Kinase Inhibitor Series

Organizations seeking to build intellectual property around indazole-based kinase inhibitors should utilize 5-iodo-2,3-dimethyl-2H-indazole as a starting scaffold. The combination of C5-iodine substitution and C2,C3-dimethyl-2H-tautomeric fixation represents a chemical space that is less densely patented than the 1H-indazole and 6-substituted-2H-indazole scaffolds dominating the kinase inhibitor patent landscape [1]. This scaffold offers a clear path to novel composition-of-matter claims while maintaining the core pharmacophore essential for kinase hinge-binding interactions.

Chemical Biology Probe Development Requiring Orthogonal Functionalization Handles

Academic and industrial chemical biology groups developing target engagement probes (e.g., photoaffinity labels, PROTAC linkers, fluorescent tracers) require scaffolds with orthogonal reactive handles. 5-Iodo-2,3-dimethyl-2H-indazole provides the C5-iodine for installing biotin/fluorophore moieties via cross-coupling while preserving the 2,3-dimethyl-2H-indazole core for target binding [1]. This orthogonal reactivity is absent in non-halogenated or chloro/bromo analogs, which lack the reactivity profile required for efficient late-stage functionalization under mild, bioorthogonal conditions.

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